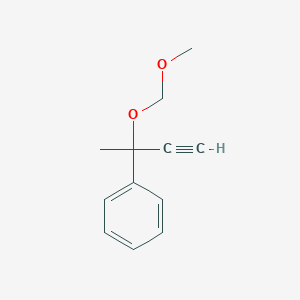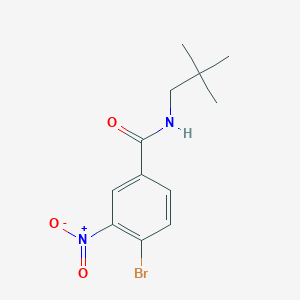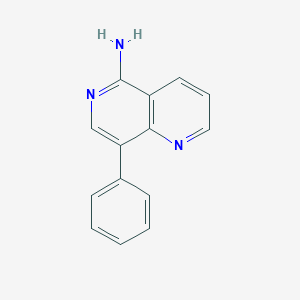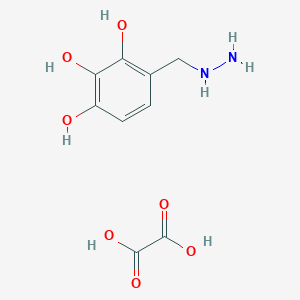
6,7-Dimethoxy-1-methylisoquinolin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1-methylisoquinolin-4-OL is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a hydroxyl group at the 4 position on the isoquinoline ring. It has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-methylisoquinolin-4-OL can be achieved through various synthetic routes. One common method involves the catalytic enantioselective C1-alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline . This method provides an efficient approach to synthesizing chiral isoquinoline alkaloids. The reaction conditions typically involve the use of commercially available starting materials such as 2-methyl-3-butyn-2-ol and benzaldehyde, with the key step being the catalytic enantioselective C1-alkynylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-1-methylisoquinolin-4-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
科学的研究の応用
6,7-Dimethoxy-1-methylisoquinolin-4-OL has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 6,7-Dimethoxy-1-methylisoquinolin-4-OL involves its interaction with specific molecular targets and pathways . The compound’s methoxy and hydroxyl groups play a crucial role in its binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of signaling pathways in cells.
類似化合物との比較
6,7-Dimethoxy-1-methylisoquinolin-4-OL can be compared with other similar compounds, such as 6,7-Dimethoxy-4-quinolinol . While both compounds share the dimethoxy substitution pattern, they differ in their core structures (isoquinoline vs. quinoline) and functional groups. This difference in structure can lead to variations in their chemical reactivity and biological activity.
List of Similar Compounds
- 6,7-Dimethoxy-4-quinolinol
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- This compound derivatives
特性
CAS番号 |
949139-77-9 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
6,7-dimethoxy-1-methylisoquinolin-4-ol |
InChI |
InChI=1S/C12H13NO3/c1-7-8-4-11(15-2)12(16-3)5-9(8)10(14)6-13-7/h4-6,14H,1-3H3 |
InChIキー |
YOINPNZLLIERSP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C2=CC(=C(C=C12)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)

